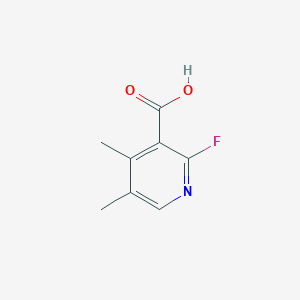
2-Fluoro-4,5-dimethylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4,5-dimethylnicotinic acid is an organic compound that belongs to the class of fluorinated nicotinic acids This compound is characterized by the presence of a fluorine atom at the second position and two methyl groups at the fourth and fifth positions on the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,5-dimethylnicotinic acid can be achieved through several synthetic routes. One common method involves the fluorination of 4,5-dimethylnicotinic acid using a suitable fluorinating agent. For example, the reaction of 4,5-dimethylnicotinic acid with a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions can yield this compound.
Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4,5-dimethylnicotinic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The choice of fluorinating agent and reaction conditions is optimized to achieve high selectivity and purity of the final product.
化学反応の分析
Types of Reactions
2-Fluoro-4,5-dimethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-Fluoro-4,5-dimethylpyridine-3-carboxylic acid, while reduction can produce 2-Fluoro-4,5-dimethylpyridine-3-methanol.
科学的研究の応用
2-Fluoro-4,5-dimethylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated nicotinic acids are investigated for their potential as therapeutic agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Fluoro-4,5-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Fluoro-3,5-dimethylnicotinic acid
- 2-Fluoro-4,6-dimethylnicotinic acid
- 2-Fluoro-4,5-dimethylpyridine
Uniqueness
2-Fluoro-4,5-dimethylnicotinic acid is unique due to the specific positioning of the fluorine and methyl groups on the nicotinic acid ring. This unique structure imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interactions with biological targets. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H8FNO2 |
|---|---|
分子量 |
169.15 g/mol |
IUPAC名 |
2-fluoro-4,5-dimethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8FNO2/c1-4-3-10-7(9)6(5(4)2)8(11)12/h3H,1-2H3,(H,11,12) |
InChIキー |
ILWRSXHWFDHXPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1C)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















